tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

Medicinal Chemistry Conformational Analysis Cyclization Kinetics

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (CAS 336182-49-1) is a N-Boc-protected piperidine derivative distinguished by a reactive exocyclic methylene at the 4-position and gem-dimethyl substitution at the 3-position. This structural architecture imparts unique steric congestion and conformational restriction relative to unsubstituted or mono-substituted piperidine building blocks.

Molecular Formula C13H23NO2
Molecular Weight 225.332
CAS No. 336182-49-1
Cat. No. B2521145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate
CAS336182-49-1
Molecular FormulaC13H23NO2
Molecular Weight225.332
Structural Identifiers
SMILESCC1(CN(CCC1=C)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3
InChIKeyGUQIYZVZECAHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (CAS 336182-49-1): A Sterically Differentiated Piperidine Building Block


tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (CAS 336182-49-1) is a N-Boc-protected piperidine derivative distinguished by a reactive exocyclic methylene at the 4-position and gem-dimethyl substitution at the 3-position . This structural architecture imparts unique steric congestion and conformational restriction relative to unsubstituted or mono-substituted piperidine building blocks. The compound serves as a versatile intermediate for constructing complex nitrogen-containing scaffolds, particularly where steric shielding of the piperidine ring is critical for downstream reactivity or biological target engagement [1]. Commercial availability in 95% purity from multiple vendors establishes it as an accessible, single-sourcing research chemical for medicinal chemistry and organic synthesis programs .

Why Generic N-Boc-Piperidine or 4-Methylenepiperidine Analogs Cannot Replace tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate


Superficially analogous building blocks such as N-Boc-4-methylenepiperidine (CAS 159635-49-1) or 1-Boc-3,3-dimethylpiperidine lack the combined gem-dimethyl steric shield and exocyclic methylene functional handle. The gem-dimethyl group introduces a Thorpe-Ingold effect that accelerates cyclization reactions and restricts ring-flipping conformations, while the 4-methylene moiety provides a site for orthogonal functionalization (e.g., hydroboration, epoxidation, cross-coupling) that is absent in fully saturated piperidine analogs [1]. In drug discovery, the 3,3-dimethyl substitution has been shown to significantly modulate lipophilicity and metabolic stability in sigma-1 receptor ligand series compared to des-methyl analogs, demonstrating that simple substitution is not pharmacologically equivalent [2]. Furthermore, the patented synthesis of norbenzomorphan derivatives explicitly requires a 3,3-dimethyl-4-methylenepiperidine scaffold; attempts to use non-gem-dimethyl variants would fail to produce the desired benzomorphan core due to altered cyclization geometry [3].

Quantitative Differentiation Evidence: tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate vs. Closest Analogs


Thorpe-Ingold Effect and Conformational Restriction: Gem-Dimethyl vs. Des-Methyl Piperidines

The 3,3-gem-dimethyl substitution induces a well-characterized Thorpe-Ingold effect, compressing the C3–C4–C5 bond angle and restricting the piperidine ring to a single dominant conformer. This accelerates intramolecular cyclization reactions by a factor of 2–10× compared to the des-methyl analog, as established in systematic studies of gem-dialkyl piperidine systems [1]. For the target compound, the gem-dimethyl group also shields the 4-methylene from non-selective intermolecular reactions, enhancing chemoselectivity during functionalization. This steric effect is absent in N-Boc-4-methylenepiperidine (CAS 159635-49-1), which lacks any 3-substitution.

Medicinal Chemistry Conformational Analysis Cyclization Kinetics

Patent-Mandated Scaffold Specificity: 3,3-Dimethyl-4-methylenepiperidine in Norbenzomorphan Synthesis

Boehringer Ingelheim's patent DE19822822A1 explicitly discloses the use of 2-benzyl-3,3-dimethyl-4-methylene-piperidine derivatives as the sole viable precursors for the preparation of (R)- or (S)-5,9,9-trimethyl-6,7-norbenzomorphans via AlX₃-mediated cyclization [1]. The gem-dimethyl substitution at the 3-position is mandatory for successful cyclization; the corresponding des-methyl analog (2-benzyl-4-methylenepiperidine) fails to produce the norbenzomorphan core due to altered regio- and stereoselectivity. The target compound tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate serves as the Boc-protected progenitor of this essential scaffold, enabling orthogonal deprotection prior to benzylation.

Process Chemistry Opioid Research Scaffold Specificity

Sigma-1 Receptor Ligand Potency Modulation by 3,3-Dimethyl Substitution

In a systematic SAR study of 3,3-dimethylpiperidine derivatives as sigma-1 receptor ligands, compounds bearing the gem-dimethyl motif achieved Ki values as low as 0.14 nM with selectivity ratios versus sigma-2 receptor exceeding 1000-fold [1]. While the specific 4-methylene-Boc derivative was not directly assayed, the study establishes that the 3,3-dimethyl substitution is a critical determinant of both potency and selectivity in this pharmacophore class. The target compound provides the protected, functionalizable variant of this validated core, enabling late-stage diversification at the 4-position via the exocyclic methylene.

Sigma Receptor SAR Ligand Design

Procurement Cost and Availability Relative to N-Boc-4-methylenepiperidine

A direct price comparison at the 1g scale reveals that tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (Fluorochem, £214 ≈ US$270) commands a ~2.5× premium over the simpler N-Boc-4-methylenepiperidine (Aladdin, $85.90) . This price differential reflects the added synthetic complexity of installing the gem-dimethyl group and the lower commercial demand for a more specialized intermediate. For procurement decisions, this premium is justified when the steric and conformational differentiation of the target compound is operationally required for the intended chemistry.

Procurement Cost Comparison Supply Chain

Lipophilicity Modulation: Computed logP Difference vs. Des-Methyl Analog

The addition of the gem-dimethyl group increases the computed logP (clogP) by approximately 0.6–0.8 log units relative to the des-methyl analog N-Boc-4-methylenepiperidine, based on fragment-based calculation methods . This elevation in lipophilicity can be advantageous for CNS drug discovery programs where higher logP correlates with improved blood-brain barrier permeability, but must be balanced against potential solubility liabilities. The target compound thus offers a tunable lipophilicity increment without the need for introducing additional halogens or aryl rings.

Physicochemical Properties Lipophilicity Drug-likeness

High-Value Application Scenarios for tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate


Norbenzomorphan and Morphinan Scaffold Construction

The target compound is the optimal protected precursor for constructing norbenzomorphan cores via AlX₃-mediated cyclization, as mandated by Boehringer Ingelheim patent DE19822822A1 [1]. After N-Boc deprotection and benzylation, the resulting 2-benzyl-3,3-dimethyl-4-methylenepiperidine undergoes efficient cyclization to 5,9,9-trimethyl-6,7-norbenzomorphans. This application scenario is end-user specific: any research group pursuing opioid receptor modulators or related polycyclic alkaloids must procure this particular building block, as simpler 4-methylenepiperidine analogs are synthetically incompetent for this transformation.

Sigma-1 Receptor Ligand Lead Optimization

For medicinal chemistry programs targeting sigma-1 receptors, the 3,3-dimethylpiperidine core has been pharmacologically validated with Ki values reaching 0.14 nM and >1000-fold selectivity over sigma-2 [1]. The target compound provides a direct entry point for synthesizing a focused library of 4-substituted derivatives via hydroboration–Suzuki coupling or epoxidation–ring opening sequences on the exocyclic methylene. The combined steric shielding and orthogonal functionalization capability make this compound a strategic choice over non-functionalizable 3,3-dimethylpiperidine alternatives.

Metabolic Stability Engineering via Steric Shielding

The gem-dimethyl group at the 3-position provides a steric shield that can reduce CYP450-mediated oxidation at susceptible positions on the piperidine ring. While direct comparative microsomal stability data for the target compound are not publicly available, class-level precedent with 3,3-dimethylpiperidine derivatives indicates that this substitution pattern can extend in vitro half-life by 2–5× relative to unsubstituted piperidine analogs [1]. For drug discovery teams seeking to block metabolic soft spots without resorting to halogenation, the target compound offers a steric-only solution that preserves electronic character.

Conformationally Restricted Fragment Library Synthesis

The rigidifying effect of the gem-dimethyl group forces the piperidine ring into a well-defined chair conformation with limited ring-flipping. This property is valuable for fragment-based drug discovery (FBDD) where conformational pre-organization can enhance binding entropy and improve fragment hit rates. The target compound, with its dual functional handles (Boc-protected amine and exocyclic methylene), enables rapid generation of diverse, shape-defined fragments through parallel chemistry, differentiating it from flexible piperidine building blocks that yield conformationally heterogeneous libraries.

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